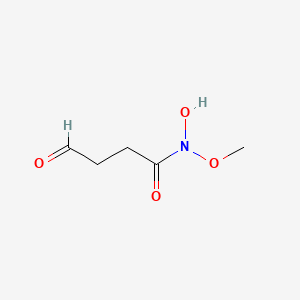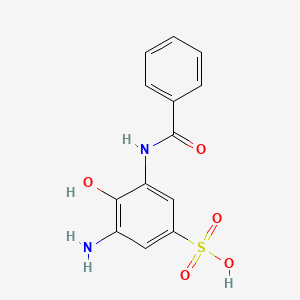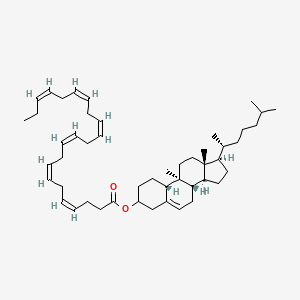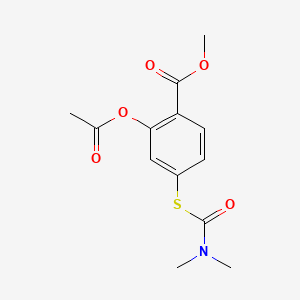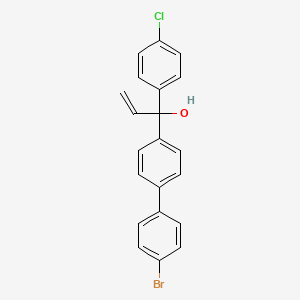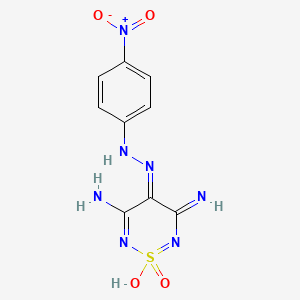
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a diazenyl group (N=N) attached to a nitrophenyl ring, and a thiadiazine ring system with two amine groups and a dioxide functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt, which is then coupled with a suitable thiadiazine precursor under controlled conditions. The reaction conditions often include acidic or basic environments, and the use of solvents such as ethanol or water to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
化学反応の分析
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines. Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: The diazenyl group can participate in substitution reactions, where the nitrophenyl ring can be modified with different substituents.
Cycloaddition: The thiadiazine ring can undergo cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and various nucleophiles for substitution reactions .
科学的研究の応用
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of thiadiazine compounds exhibit antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrophenyl ring can also participate in electron transfer reactions, affecting cellular redox states. The thiadiazine ring system may interact with various receptors or ion channels, influencing cellular signaling pathways .
類似化合物との比較
Similar compounds to 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide include other thiadiazine derivatives such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide: Used as PI3Kδ inhibitors in cancer research.
1,2,3-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazine derivatives .
特性
CAS番号 |
63479-77-6 |
|---|---|
分子式 |
C9H9N7O4S |
分子量 |
311.28 g/mol |
IUPAC名 |
(4E)-1-hydroxy-5-imino-4-[(4-nitrophenyl)hydrazinylidene]-1-oxo-1λ6-thia-2,6-diazacyclohexa-2,6-dien-3-amine |
InChI |
InChI=1S/C9H9N7O4S/c10-8-7(9(11)15-21(19,20)14-8)13-12-5-1-3-6(4-2-5)16(17)18/h1-4,12H,(H4,10,11,14,15,19,20) |
InChIキー |
SKYZUFZEMIDKLJ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1N/N=C/2\C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NN=C2C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


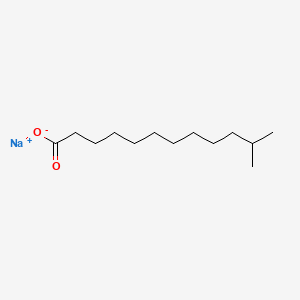
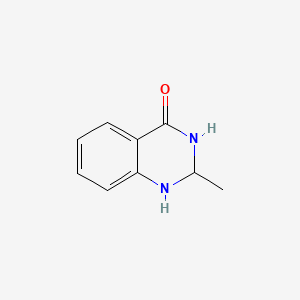
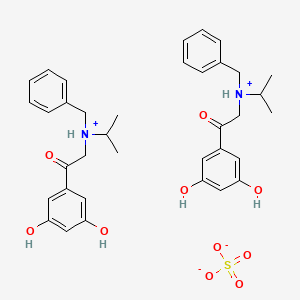
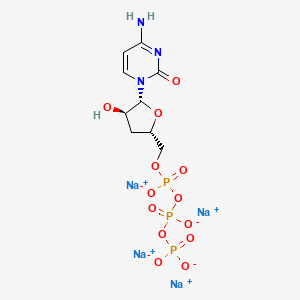
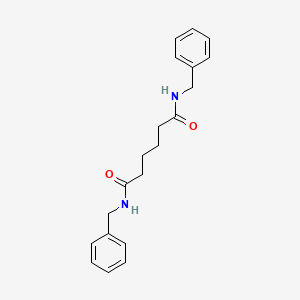

![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)
